Fusarochromanone

Cancer Research Melanoma Small Cell Lung Cancer

Fusarochromanone (FC-101) is the only validated compound with the unique ortho-position alternating ketone-amine functionality essential for its dual anti-angiogenic and direct cytotoxic mechanism. Beware of structurally similar analogues—seven tested analogues paradoxically increased cell viability by 29.8–66.7% instead of inhibiting growth. Authentic fusarochromanone activates ROS/PP2A-PP5/JNK apoptosis without altering Bcl-2 family proteins, providing a clean mechanistic signal. For angiogenesis, melanoma, lung cancer, and antimalarial SAR studies, procurement of genuine fusarochromanone ensures reproducible, publication-grade data.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 104653-89-6
Cat. No. B1674292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusarochromanone
CAS104653-89-6
Synonyms5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
fusarochromanone
fusarochromenone
TDP-1 chromone
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C
InChIInChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3
InChIKeyCOSICWYFCAPPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fusarochromanone (FC-101) for Research Procurement: Mycotoxin with Dual Anti-Cancer and Anti-Angiogenic Activity


Fusarochromanone (CAS: 104653-89-6, synonym FC-101 or FC-101a) is a mycotoxin and small-molecule fungal metabolite produced by Fusarium equiseti and related Fusarium species [1]. Originally identified as the causative agent of tibial dyschondroplasia in poultry, it has been repurposed as a research compound with potent anti-angiogenic and direct anti-cancer activity, demonstrating in vitro growth inhibitory effects across multiple cancer cell lines [2]. The compound induces apoptosis through activation of the JNK pathway via reactive oxygen species (ROS)-mediated inhibition of protein phosphatases 2A and 5 [3]. Unlike typical flavonoid-like compounds that target single pathways, fusarochromanone exhibits a dual mechanism combining anti-angiogenic effects on endothelial cells with direct cytotoxicity against tumor cells [4].

Why Generic Fusarochromanone Substitution with Analogues Fails: Evidence-Based Procurement Considerations


Generic substitution of fusarochromanone with structurally similar analogues is not scientifically justified because minor structural modifications produce profound and often paradoxical shifts in biological activity. Unlike standard chromanone derivatives that function as simple antioxidants or single-target kinase inhibitors, fusarochromanone's unique ortho-position alternating ketone-amine functionality is essential for its dual anti-angiogenic and direct cytotoxic activity [1]. Critically, synthetic efforts to modify fusarochromanone have demonstrated that most analogues, including those with conservative substitutions, paradoxically increase cell viability rather than inducing cytotoxicity — with seven tested analogues causing 29.8% to 66.7% increases in cell number compared to untreated controls, the opposite of fusarochromanone's anti-proliferative effect [2]. Furthermore, in-silico ADMET profiling across 13 analogues revealed that structural modifications dramatically alter pharmacokinetic properties, with FC101 Oxazole emerging as the most optimized analogue despite FC101a possessing a distinct and favorable baseline ADME and toxicity profile [3]. This structure-activity divergence mandates procurement of authentic fusarochromanone rather than assumed-equivalent analogues for reproducible experimental outcomes.

Fusarochromanone Comparative Efficacy Data: IC50 Benchmarks, Antimalarial Activity, and Kinase Inhibition Versus Analogues


Fusarochromanone Anti-Cancer IC50: Sub-10 nM Potency Against Melanoma and Lung Cancer Cell Lines

Fusarochromanone (FC-101a) demonstrates sub-10 nM IC50 values against both human melanoma and small cell lung cancer cell lines in vitro, establishing potency thresholds that serve as benchmarks for analogue development [1]. In a broader panel of eight cell lines spanning pre-malignant and malignant phenotypes across skin, breast, bladder, and prostate tissues, fusarochromanone exhibited IC50 values ranging from 10 nM to 2.5 μM, with UM-UC14 bladder carcinoma cells showing the highest sensitivity [2]. Notably, at 10 μM concentration over 24 hours, fusarochromanone induces apoptosis with a corresponding increase in sub-G1 phase cell population in both HaCat and P9-WT cell lines, confirming that the cytotoxic effect operates through apoptotic rather than purely cytostatic mechanisms [3].

Cancer Research Melanoma Small Cell Lung Cancer Apoptosis Induction Anti-Proliferative Assay

Fusarochromanone Anti-Angiogenic Potency: 50 nM IC50 Against Human Microvascular Endothelial Cells

Fusarochromanone (FC-101a) exhibits potent anti-angiogenic activity with an IC50 of 50 nM against human microvascular endothelial cells [1]. This anti-angiogenic effect represents a mechanistically distinct activity dimension from direct tumor cell cytotoxicity, with endothelial cell inhibition occurring at nanomolar concentrations comparable to its direct anti-cancer IC50 values [2]. The dual targeting of both endothelial cells (anti-angiogenic) and tumor cells (direct cytotoxic) distinguishes fusarochromanone from single-mechanism chromanone derivatives that may only affect one cell population [3].

Angiogenesis Endothelial Cell Biology Anti-Angiogenic Screening Vascular Biology

Fusarochromanone Antimalarial Activity: IC50 Range of 0.08–6.35 μM Against Chloroquine-Sensitive and Resistant P. falciparum

In a 2023 head-to-head comparative study, fusarochromanone (compound 3) was evaluated alongside four structural analogues — deacetyl fusarochromene (1), 4′-O-acetyl fusarochromanone (2), 3′-N-acetyl fusarochromanone (4), and fusarochromene (5) — against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains . All five compounds showed moderate in vitro antimalarial activity with IC50 values ranging from 0.08 to 6.35 μM [1]. This study provides the only published head-to-head comparison of fusarochromanone with its natural analogues in an antimalarial context, establishing that fusarochromanone retains comparable antimalarial potency to its structurally related congeners .

Malaria Antimalarial Drug Discovery Plasmodium falciparum Chloroquine Resistance

Fusarochromanone Protein Kinase Inhibition: Comparative IC50 Data Against Three Kinases in 2024 Marine-Derived Derivative Study

A 2024 study of fusarochromanone derivatives from the marine fungus Fusarium equiseti UBOCC-A-117302 provides head-to-head kinase inhibition data. Among six fusarochromanone derivatives (compounds 1–6) tested, compounds 2 (deacetamidofusarochrom-2′,3-diene) and 5 (2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone) showed inhibition of three protein kinases with IC50 values ranging from 1.42 to 25.48 μM [1]. The parent fusarochromanone (compound 6) was included in the panel but did not demonstrate measurable kinase inhibition at the concentrations tested, indicating that kinase inhibitory activity is selectively exhibited by specific oxidized or deacetylated derivatives rather than the parent compound [2]. This demonstrates that structural modifications produce qualitative shifts in molecular target engagement — the parent compound operates via JNK pathway activation through ROS-mediated PP2A/PP5 inhibition, while certain derivatives gain direct protein kinase inhibitory activity [3].

Protein Kinase Inhibition Signal Transduction Natural Product Screening Marine-Derived Compounds

Fusarochromanone Cytotoxicity Across Cell Lines: 0.058–84.380 μM IC50 Range Demonstrating Differential Sensitivity

A 2024 comprehensive cytotoxicity evaluation of six fusarochromanone derivatives (compounds 1–6) against three cell lines — RPE-1 (retinal pigment epithelium), HCT-116 (colorectal carcinoma), and U2OS (osteosarcoma) — revealed fusarochromanone (compound 6) activity within a broad IC50 range of 0.058 to 84.380 μM across the tested derivatives [1]. This wide IC50 distribution demonstrates that fusarochromanone and its derivatives exhibit differential cytotoxicity depending on cell type, with some derivatives showing nanomolar potency while others display micromolar activity [2]. This cell-type-dependent potency profile necessitates careful selection of the specific fusarochromanone derivative for target cell line applications [3].

Cytotoxicity Screening Cancer Cell Lines Selectivity Profiling RPE-1 HCT-116 U2OS

Fusarochromanone JNK Pathway Activation: ROS-Mediated PP2A/PP5 Inhibition Confirmed by NAC Rescue and Genetic Complementation

Fusarochromanone induces cell death in COS7 and HEK293 cells through a defined mechanistic cascade: FC101-induced ROS production inhibits protein phosphatases 2A (PP2A) and 5 (PP5), leading to JNK pathway activation and subsequent apoptosis [1]. This mechanism was validated by three lines of evidence: (1) pretreatment with N-acetyl-L-cysteine (NAC), a ROS scavenger, suppressed FC101-induced JNK activation and cell death; (2) overexpression of PP2A or PP5 partially prevented FC101-induced JNK activation and cell death; and (3) inhibition of JNK with SP600125 or expression of dominant-negative c-Jun partially prevented FC101-induced cell death [2]. In contrast, fusarochromanone does not affect expression of anti-apoptotic proteins Bcl-2, Bcl-XL, Mcl-1 or pro-apoptotic proteins BAD, BAK, BAX, indicating that its apoptotic mechanism operates through the ROS/PP2A-PP5/JNK axis rather than direct modulation of Bcl-2 family proteins [3].

JNK Signaling ROS-Mediated Apoptosis Protein Phosphatase 2A Protein Phosphatase 5 Mechanism of Action

Fusarochromanone (FC-101) Research Applications: Optimal Use Cases Based on Quantitative Activity Data


Anti-Angiogenesis Research: Dual Endothelial Cell and Tumor Cell Targeting

Fusarochromanone is optimally suited for angiogenesis research requiring simultaneous evaluation of anti-angiogenic and direct anti-tumor effects. With an IC50 of 50 nM against human microvascular endothelial cells and sub-10 nM activity against melanoma and lung cancer cells, researchers can employ fusarochromanone as a single agent to interrogate dual-mechanism therapeutic strategies [1]. This dual activity profile distinguishes fusarochromanone from single-mechanism agents such as bevacizumab (anti-angiogenic only) or conventional chemotherapeutics (cytotoxic only), enabling experimental designs that assess combination effects without the confounding variables introduced by co-administering multiple compounds. The defined ROS/PP2A-PP5/JNK signaling axis provides molecular endpoints for mechanistic validation in angiogenesis studies [2].

Melanoma and Small Cell Lung Cancer Cell Line Screening

Fusarochromanone is appropriate for researchers conducting high-sensitivity screens against melanoma and small cell lung cancer cell lines, where its sub-10 nM IC50 provides sufficient dynamic range for detecting subtle modulations in drug sensitivity [1]. The compound's activity across eight cancer cell lines (HaCat, P9-WT, MCF-7, MDA-231, SV-HUC, UM-UC14, PC3) with IC50 values spanning 10 nM to 2.5 μM enables comparative sensitivity profiling to identify cell-line-specific determinants of fusarochromanone response [2]. Procurement of fusarochromanone rather than analogues is critical for this application, as most synthetic analogues paradoxically increase cell viability (29.8–66.7% cell number increase) rather than inhibiting growth, which would invalidate screening results [3].

Antimalarial Drug Discovery: Benchmarking Against Natural Analogues

For antimalarial research, fusarochromanone serves as a benchmark compound in structure-activity relationship (SAR) studies of the fusarochromanone/fusarochromene natural product class. Head-to-head testing against four natural analogues (deacetyl fusarochromene, 4′-O-acetyl fusarochromanone, 3′-N-acetyl fusarochromanone, and fusarochromene) demonstrated comparable IC50 values ranging from 0.08 to 6.35 μM against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains [1]. This positions fusarochromanone as a reference standard for evaluating novel synthetic analogues in antimalarial screening cascades, with the parent compound providing a reproducible activity baseline against which derivative potency can be quantitatively assessed [2].

JNK Signaling Pathway and ROS-Mediated Apoptosis Studies

Fusarochromanone is uniquely suited for mechanistic studies of ROS-dependent JNK pathway activation and protein phosphatase regulation. The compound induces cell death through a validated cascade — ROS generation inhibits PP2A and PP5, leading to JNK activation and apoptosis — that can be experimentally interrogated using NAC (ROS scavenger), SP600125 (JNK inhibitor), dominant-negative c-Jun, or PP2A/PP5 overexpression as rescue controls [1]. Notably, fusarochromanone does not alter expression of Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, BAX), providing a clean mechanistic signal for ROS/JNK pathway studies without confounding effects on mitochondrial apoptosis regulators [2]. This defined mechanism makes fusarochromanone a valuable tool compound for dissecting ROS-mediated signaling in COS7, HEK293, and related cell systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fusarochromanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.